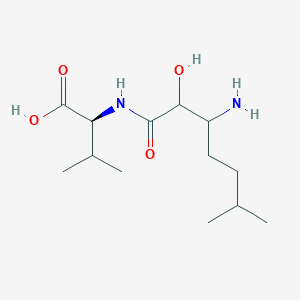
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine is a complex organic compound with a unique structure that includes both amino and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Amino Acid Derivatization: The initial step involves the derivatization of L-valine to introduce the necessary functional groups.
Hydroxy Group Introduction:
Amino Group Addition: The final step involves the addition of the amino group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced reaction conditions to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Applications De Recherche Scientifique
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-methylbutanoic acid
- (2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid
Uniqueness
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
185319-73-7 |
|---|---|
Formule moléculaire |
C13H26N2O4 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
(2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-7(2)5-6-9(14)11(16)12(17)15-10(8(3)4)13(18)19/h7-11,16H,5-6,14H2,1-4H3,(H,15,17)(H,18,19)/t9?,10-,11?/m0/s1 |
Clé InChI |
GHGQYMRTJLEOON-YVNMAJEFSA-N |
SMILES isomérique |
CC(C)CCC(C(C(=O)N[C@@H](C(C)C)C(=O)O)O)N |
SMILES canonique |
CC(C)CCC(C(C(=O)NC(C(C)C)C(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



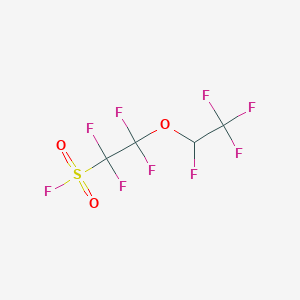
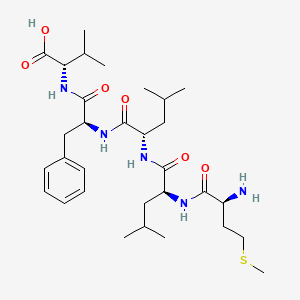
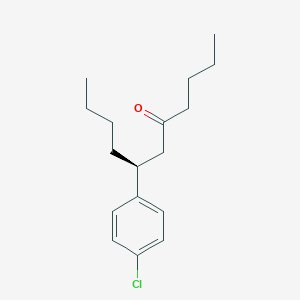
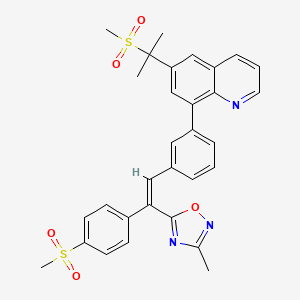

![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
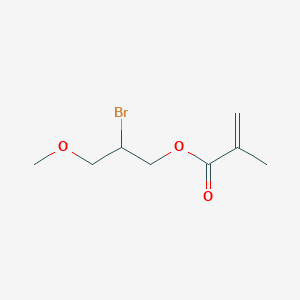
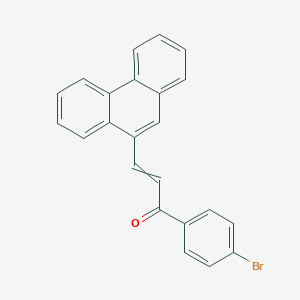
![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)

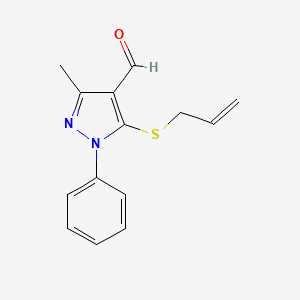
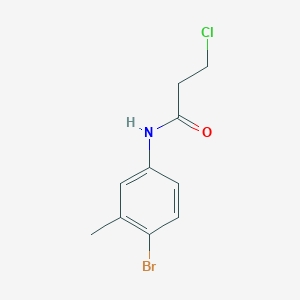
![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
